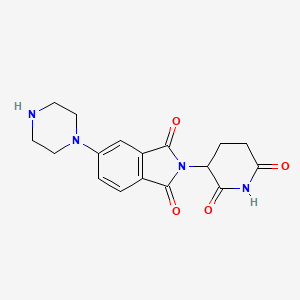

Thalidomide-5-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H18N4O4 |

|---|---|

Molecular Weight |

342.35 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-piperazin-1-ylisoindole-1,3-dione |

InChI |

InChI=1S/C17H18N4O4/c22-14-4-3-13(15(23)19-14)21-16(24)11-2-1-10(9-12(11)17(21)25)20-7-5-18-6-8-20/h1-2,9,13,18H,3-8H2,(H,19,22,23) |

InChI Key |

GFCKACFUYUKAPW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCNCC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Thalidomide-5-piperazine: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of therapeutic modalities, targeted protein degradation (TPD) has emerged as a powerful strategy to address disease-causing proteins previously considered "undruggable." At the forefront of this approach are Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A critical component in the design of many potent PROTACs is the E3 ubiquitin ligase ligand, which recruits the cellular machinery responsible for protein degradation.

This technical guide provides a comprehensive overview of Thalidomide-5-piperazine, a key building block and versatile ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This document details its chemical properties, synthesis, and application in the development of CRBN-recruiting PROTACs. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

Chemical Properties and Characterization

This compound and its derivatives are fundamental tools in the construction of PROTACs. The core thalidomide moiety provides high-affinity binding to CRBN, while the piperazine group offers a versatile attachment point for a linker connected to a target protein ligand. The Boc-protected form, Thalidomide-piperazine-Boc, is a common intermediate in PROTAC synthesis.

Table 1: Chemical Properties of Thalidomide-piperazine Derivatives [1]

| Property | Value |

| Systematic Name | tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate (Boc-protected form) |

| CAS Number | 2222114-64-7 (Boc-protected form)[1] |

| Molecular Formula | C22H26N4O6 (Boc-protected form)[1] |

| Molecular Weight | 442.5 g/mol (Boc-protected form)[1] |

| Appearance | Light yellow to yellow solid[1] |

| Purity | Typically >98%[1] |

Table 2: Spectroscopic Data for Thalidomide-piperazine-Boc [1]

| Technique | Expected m/z or Signals |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 443.19 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C22H27N4O6 [M+H]⁺: 443.1929 |

| ¹H NMR | Characteristic signals for aromatic protons of the phthalimide ring, protons of the piperidine and piperazine rings, and the tert-butyl protecting group. |

| ¹³C NMR | Distinct resonances for the carbonyl groups of the phthalimide and piperidinedione rings, aromatic carbons, carbons of the piperazine and piperidine rings, and the quaternary and methyl carbons of the Boc group. |

Mechanism of Action in PROTACs

This compound serves as the E3 ligase-recruiting moiety in a PROTAC. The thalidomide portion binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This binding event is the critical first step in the PROTAC-mediated degradation pathway. Once incorporated into a PROTAC, the thalidomide-based ligand facilitates the formation of a ternary complex, bringing the target protein of interest (POI) into close proximity with the E3 ligase machinery.[1] This induced proximity enables the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2]

PROTAC-mediated protein degradation pathway.

Quantitative Data

While specific binding affinity data for this compound is not extensively reported in the public domain, the binding of the core thalidomide moiety and its analogs to CRBN is well-characterized.[2] This data provides a valuable benchmark for designing and evaluating new PROTACs.

Table 3: Binding Affinities of Thalidomide and Analogs to CRBN [3]

| Compound | Dissociation Constant (Kd) |

| Thalidomide | ~250 nM |

| Lenalidomide | ~178 nM |

| Pomalidomide | ~157 nM |

The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 4: Representative Degradation Data for Thalidomide-Based PROTACs [4][5]

| PROTAC | Target Protein | Cell Line | DC50 | Dmax (%) |

| ARV-825 | BRD4 | Jurkat | 1 nM | ~98 |

| dBET1 | BRD4 | MV4;11 | < 1 nM | > 90 |

| A19 | BCL6 | OCI-Ly1 | 0.034 nM | >99 |

| 11 (ZB-S-29) | SHP2 | HeLa | 6.02 nM | >90 |

Experimental Protocols

Synthesis of Thalidomide-piperazine-Boc

The synthesis of Thalidomide-piperazine-Boc is commonly achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction.[1]

Materials:

-

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (5-Bromo-thalidomide)

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Toluene[1]

Procedure:

-

To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 equivalents).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent such as ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Thalidomide-piperazine-Boc as a solid.[1]

Workflow for synthesis and purification.

Western Blot for PROTAC-Induced Protein Degradation

Western blotting is a standard method to quantify the degradation of a target protein following PROTAC treatment.[6]

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imager[7]

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere. Treat cells with a dose-response of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]

-

Cell Lysis and Protein Quantification: Wash cells with cold PBS and lyse them. Quantify the protein concentration of the lysates using a BCA assay.[7]

-

SDS-PAGE and Transfer: Normalize protein amounts and separate by SDS-PAGE. Transfer the proteins to a membrane.[7]

-

Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein. Wash and incubate with an HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.[7]

-

Detection and Analysis: Add the ECL substrate and capture the signal using an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. Plot the data to determine the DC50 and Dmax values.[8]

Experimental workflow for Western blot analysis.

Conclusion

This compound is a cornerstone in the development of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its well-defined synthesis and the robust mechanism of action of the resulting PROTACs make it an invaluable tool for researchers in the field of targeted protein degradation. This technical guide provides a foundational understanding of its properties, synthesis, and application, along with detailed experimental protocols to aid in the design and evaluation of novel protein degraders. As the field of TPD continues to expand, the strategic use of versatile building blocks like this compound will be instrumental in advancing new therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Thalidomide-5-piperazine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-5-piperazine, a critical building block in modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, a robust synthesis protocol, and its functional role in targeted protein degradation.

Core Structure and Chemical Properties

This compound, in its commonly utilized form, is protected with a tert-butyloxycarbonyl (Boc) group. This intermediate, systematically named tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate, serves as a cornerstone for synthesizing more complex molecules.[1][2] The thalidomide moiety is a known binder to the Cereblon (CRBN) E3 ubiquitin ligase, making this compound an essential E3 ligase ligand in the design of PROTACs.[1][3]

The piperazine group provides a versatile attachment point for linkers, which are then connected to a ligand for a specific protein of interest.[1] The Boc protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule.

Quantitative Data Summary

The key chemical properties of Boc-protected this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 2222114-64-7[1] |

| Molecular Formula | C22H26N4O6[1][2] |

| Molecular Weight | 442.5 g/mol [1][2] |

| Appearance | Light yellow to yellow solid[1] |

| Purity | Typically >98%[1] |

| IUPAC Name | tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate[2] |

Spectroscopic and Analytical Data

The structural integrity of synthesized this compound-Boc is typically confirmed through various spectroscopic methods.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Characteristic signals corresponding to the aromatic protons of the phthalimide ring, as well as protons from the piperidine, piperazine, and tert-butyl groups.[1] |

| ¹³C NMR | Distinct resonances for the carbonyl groups of the phthalimide and piperidinedione rings, aromatic carbons, and carbons of the piperazine, piperidine, and Boc groups.[1] |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ peak at approximately m/z 443.19.[1] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C22H27N4O6 [M+H]⁺: 443.1929.[1] |

Synthesis of this compound-Boc

The synthesis of this compound-Boc is most commonly achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction.[1] This cross-coupling method efficiently forms the C-N bond between a halogenated thalidomide derivative and Boc-piperazine.[1]

Synthetic Scheme

Detailed Experimental Protocol

Materials:

-

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (5-Bromo-thalidomide) (1 equivalent)

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine) (1.2 equivalents)[1]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equivalents)[1]

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.1 equivalents)[1]

-

Cesium carbonate (Cs₂CO₃) (2 equivalents)[1]

-

Anhydrous Toluene

Procedure:

-

To a dry reaction flask, add 5-bromo-thalidomide, Boc-piperazine, cesium carbonate, and BINAP.[1]

-

Purge the flask with an inert gas, such as argon or nitrogen.[1]

-

Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃.[1]

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature.[1]

-

Filter the mixture through a pad of celite, washing with an organic solvent such as ethyl acetate.[1]

-

Concentrate the filtrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield Thalidomide-piperazine-Boc as a solid.[1]

Synthesis and Purification Workflow

Role in PROTAC-Mediated Protein Degradation

This compound is a fundamental component in the construction of PROTACs. The thalidomide portion of the molecule functions as a molecular glue, recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] In a PROTAC, this E3 ligase-binding element is connected via a chemical linker (derived from the piperazine moiety) to a ligand that specifically binds to a target protein of interest (POI).[1]

The mechanism of action involves the PROTAC molecule inducing the formation of a ternary complex between the E3 ligase (CRBN), the PROTAC itself, and the target protein.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[1]

Cereblon-Mediated Protein Degradation Pathway

References

Thalidomide-5-piperazine as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation (TPD), the strategic recruitment of E3 ubiquitin ligases is a cornerstone of therapeutic innovation. Among the most successfully exploited E3 ligases is Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. The clinical success of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which act as "molecular glues" to modulate the substrate specificity of CRBN, has paved the way for their use in Proteolysis Targeting Chimeras (PROTACs).[1][2]

This technical guide provides a comprehensive overview of Thalidomide-5-piperazine, a key chemical moiety that serves as a high-affinity ligand for CRBN.[3][4] This molecule is a fundamental building block in the synthesis of PROTACs, enabling the targeted degradation of a wide array of proteins implicated in various diseases.[5][6] We will delve into its mechanism of action, present quantitative data for its parent compounds, provide detailed experimental protocols for its characterization, and visualize the associated biological pathways and experimental workflows.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as the CRBN-recruiting warhead within a PROTAC. A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ligase (in this case, this compound), and a linker connecting the two.[2][5] The overarching mechanism involves the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase complex.[7] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[8][9] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.[9] Following the degradation of the target protein, the PROTAC is released and can catalytically induce the degradation of additional POI molecules.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Ligands for E3 Ligase | 2154342-61-5 | Invivochem [invivochem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Serendipitous Tale of a Notorious Drug: An In-depth Technical Guide to the Discovery and History of Thalidomide Analogs in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate history and scientific evolution of thalidomide and its analogs, a class of drugs that has traversed a remarkable and tumultuous journey from a notorious teratogen to a cornerstone of modern cancer therapy. This document provides a comprehensive overview of their discovery, mechanisms of action, and the experimental methodologies that have been pivotal in their development.

A Dual Legacy: From Sedative to Teratogen and Back to Therapy

Thalidomide was first synthesized in West Germany in the mid-1950s by Chemie Grünenthal and was initially marketed as a non-addictive sedative and an effective antiemetic for morning sickness in pregnant women.[1][2] The drug's perceived safety, with few apparent side effects and low toxicity at high doses, led to its widespread use in over 40 countries.[1] However, this perception was tragically shattered in the early 1960s when a devastating link was established between maternal thalidomide use and severe congenital malformations in newborns, most notably phocomelia ("seal limbs").[1][2] This led to the drug's withdrawal from the market in 1961-62, leaving a legacy of one of the most catastrophic medical disasters in history.[1]

Decades later, in a remarkable turn of events, thalidomide re-emerged in the medical landscape. In the mid-1960s, it was serendipitously discovered to be highly effective in treating the painful skin lesions of erythema nodosum leprosum (ENL), a complication of leprosy.[1] This rediscovery spurred renewed interest in its therapeutic potential, leading to investigations into its anti-inflammatory and, crucially, its anti-angiogenic (blood vessel formation inhibiting) properties.[1] These investigations ultimately paved the way for its successful application in the treatment of multiple myeloma, a cancer of plasma cells.

The Dawn of the IMiDs®: Lenalidomide and Pomalidomide

The clinical success of thalidomide in oncology, tempered by its significant side effects such as peripheral neuropathy and sedation, drove the development of analogs with improved efficacy and safety profiles.[3] This led to the creation of the Immunomodulatory Drugs (IMiDs®), most notably lenalidomide (Revlimid®) and pomalidomide (Pomalyst®).

-

Lenalidomide: Approved by the FDA in 2005, lenalidomide demonstrated greater potency than thalidomide in preclinical studies and a different side-effect profile. It has become a frontline therapy for multiple myeloma, often used in combination with other agents.

-

Pomalidomide: Approved in 2013, pomalidomide is even more potent than lenalidomide and is effective in patients who have become resistant to other therapies, including lenalidomide.

These analogs have significantly improved the prognosis for patients with multiple myeloma and other hematological malignancies.

Quantitative Data Summary

The following tables summarize key quantitative data for thalidomide and its principal analogs.

Table 1: Comparative Anti-proliferative Activity (IC50) in Multiple Myeloma Cell Lines

| Compound | MM.1S Cell Line IC50 (nM) | DAUDI Cell Line IC50 (µM) | MUTU-I Cell Line IC50 (µM) |

| Thalidomide | >10,000 | No significant effect | No significant effect |

| Lenalidomide | 81[4] | >1 (75% proliferation at 0.6 µM)[5] | >1 (53% proliferation at 1 µM)[5] |

| Pomalidomide | Not specified | 0.3[5] | 0.25[5] |

Note: IC50 values can vary between studies and cell lines.

Table 2: Clinical Efficacy in Relapsed/Refractory Multiple Myeloma

| Treatment | Overall Response Rate (ORR) |

| Thalidomide (single agent) | ~30%[6] |

| Thalidomide + Dexamethasone | 46%[6] |

| Lenalidomide + Dexamethasone | >60% |

| Pomalidomide + Dexamethasone | PFS: 4.0 months vs 1.9 months (control) |

PFS: Progression-Free Survival

Table 3: Incidence of Common Grade 3-4 Adverse Events (%)

| Adverse Event | Thalidomide | Lenalidomide | Pomalidomide |

| Peripheral Neuropathy | 3-5% (severe)[7] | Lower risk than thalidomide | Lower than thalidomide |

| Venous Thromboembolism (VTE) | Increased risk with dexamethasone | Increased risk with dexamethasone | 7% (with prophylaxis)[3] |

| Neutropenia | Low | Common | Common |

| Sedation/Fatigue | Common | Less common | Less common |

| Constipation | Common | Common | Less common |

Note: Frequencies are approximate and can vary based on the study population, dosage, and combination therapies.

Unraveling the Mechanism: The Role of Cereblon

For many years, the precise mechanism of action of thalidomide and its analogs remained elusive. A major breakthrough came with the identification of Cereblon (CRBN) as the primary molecular target. CRBN is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4CRBN).

The binding of thalidomide or its analogs to CRBN alters the substrate specificity of the E3 ligase complex. Instead of binding to its normal substrates, the drug-bound CRBN recruits "neosubstrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) . This recruitment leads to the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.

The degradation of these transcription factors has two major consequences:

-

Anti-Myeloma Effects: IKZF1 and IKZF3 are critical for the survival of multiple myeloma cells. Their degradation leads to the downregulation of key survival factors, such as c-Myc and IRF4, ultimately inducing apoptosis (programmed cell death) in the cancer cells.

-

Immunomodulatory Effects: In T-cells, IKZF1 and IKZF3 act as repressors of the Interleukin-2 (IL-2) gene. Their degradation leads to increased IL-2 production, which in turn enhances T-cell proliferation and activation, as well as natural killer (NK) cell cytotoxicity. This heightened immune response contributes to the anti-tumor activity.

Interestingly, the teratogenic effects of thalidomide are also mediated through CRBN, likely by promoting the degradation of other critical developmental proteins, such as SALL4.

Key Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

References

- 1. Unprecedented results from the Phase 3 MajesTEC-3 study support TECVAYLI® plus DARZALEX FASPRO® as a potential standard of care as early as second line for patients with relapsed/refractory multiple myeloma | INN [investingnews.com]

- 2. researchgate.net [researchgate.net]

- 3. Management of Adverse Events Associated with Pomalidomide-Based Combinations in Patients with Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory drugs inhibit expression of cyclooxygenase-2 from TNF-alpha, IL-1beta, and LPS-stimulated human PBMC in a partially IL-10-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Thalidomide-5-Piperazine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thalidomide-5-piperazine derivatives and analogs, focusing on their synthesis, mechanism of action, biological activities, and the experimental protocols used for their evaluation. These compounds are of significant interest, primarily as components of Proteolysis Targeting Chimeras (PROTACs), where they function as E3 ligase ligands.

Introduction

Thalidomide, a drug with a complex history, has been repurposed for treating various cancers, notably multiple myeloma.[1][2] Its therapeutic effects, and those of its analogs (known as Immunomodulatory Drugs or IMiDs), are primarily mediated through their interaction with the Cereblon (CRBN) protein.[1][3] CRBN is a substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, these molecules act as "molecular glues," inducing the degradation of specific target proteins, or "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5]

The development of this compound derivatives is a key advancement in this field. The piperazine moiety serves as a versatile attachment point for linkers, enabling the creation of PROTACs.[6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][7]

Synthesis of this compound Derivatives

The core synthesis strategy for creating a this compound scaffold typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[6] This method couples a halogenated thalidomide precursor with a protected piperazine.

A common precursor, Thalidomide-piperazine-Boc, is synthesized by reacting 5-Bromo-thalidomide with tert-butyl piperazine-1-carboxylate (Boc-piperazine).[6] The Boc protecting group can later be removed to allow for the attachment of a linker, which is then connected to a ligand for a specific protein of interest.

Mechanism of Action: Cereblon-Mediated Protein Degradation

The thalidomide component of these derivatives is responsible for hijacking the CRL4-CRBN E3 ligase complex.[1][7] The binding of the thalidomide moiety to CRBN alters its substrate specificity, enabling the recruitment of neosubstrates like IKZF1 and IKZF3, which are critical for the survival of certain cancer cells.[4][5] This induced proximity leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome.[4][5] This targeted protein degradation is the fundamental mechanism behind the therapeutic effects of many thalidomide analogs and the PROTACs derived from them.[1][8]

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

In Silico Modeling of Thalidomide-5-Piperazine Cereblon Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of the binding interaction between Thalidomide-5-piperazine and Cereblon (CRBN). This compound is a crucial chemical intermediate widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the thalidomide moiety serves as the E3 ligase-binding element, recruiting Cereblon to a target protein for subsequent ubiquitination and proteasomal degradation. While specific quantitative binding affinity data for this compound is not extensively available in the public domain, this guide leverages the wealth of information on the binding of its parent compound, thalidomide, and its well-characterized analogs, lenalidomide and pomalidomide, to provide a foundational understanding for researchers.

Core Concepts: The Thalidomide-Cereblon Interaction

Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), function as "molecular glues." They bind to a specific pocket on the Cereblon protein, which acts as a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4)[1][2]. This binding event allosterically modifies the substrate specificity of the CRL4-CRBN complex, leading to the recruitment and subsequent ubiquitination of "neosubstrate" proteins that are not typically targeted by this E3 ligase[1][2]. The primary binding interaction is driven by the glutarimide ring of the thalidomide molecule, which fits snugly into a hydrophobic pocket on Cereblon, while the phthalimide ring is more solvent-exposed and plays a role in recruiting neosubstrates[1]. The piperazine linker in this compound is generally considered not to significantly impact the intrinsic binding affinity to Cereblon, serving primarily as a conjugation point for the target protein ligand in a PROTAC[3].

In Silico Modeling of the Thalidomide-Cereblon Interaction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the binding of small molecules like this compound to their protein targets at an atomic level. These methods can predict binding poses, estimate binding affinities, and provide insights into the dynamics and stability of the protein-ligand complex.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For the Thalidomide-Cereblon interaction, docking studies have consistently shown that the glutarimide moiety of thalidomide and its analogs forms key hydrogen bonds with residues in the Cereblon binding pocket, particularly with His378 and Trp380[4][5]. The phthalimide ring can also form hydrogen bonds, for instance with Asn351[4][5].

Molecular Dynamics Simulations

Molecular dynamics simulations provide a more dynamic picture of the protein-ligand interaction over time, allowing for the assessment of complex stability and the identification of key intermolecular interactions. Studies on thalidomide analogs in complex with Cereblon have utilized MD simulations to confirm the stability of the binding pose and to analyze the network of hydrogen bonds and hydrophobic interactions that contribute to the binding affinity[6][7].

In Silico Modeling Workflow

Quantitative Binding Affinity Data

The binding affinities of thalidomide and its principal analogs to Cereblon have been quantified using various biophysical techniques. The following table summarizes representative data from the literature. It is important to note that absolute values can differ based on the specific experimental conditions and protein constructs used.

| Compound | Assay Type | Binding Constant (Kd / Ki / IC50) | Organism/Construct |

| Thalidomide | - | Kd: ~250 nM | Not Specified[1] |

| (S)-Thalidomide | Competitive Elution | ~10-fold stronger binding than (R)-enantiomer | Not Specified[2] |

| (S)-Thalidomide | TR-FRET | IC50: 11.0 nM | -[8] |

| (R)-Thalidomide | TR-FRET | IC50: 200.4 nM | -[8] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 0.6 µM | CRBN:DDB1 complex[1] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | Not Specified[1] |

| Pomalidomide | FRET-based competition assay | Ki: 2.1 µM | Not Specified[1] |

Experimental Protocols for Binding Affinity Determination

Several biophysical methods are routinely used to measure the binding affinity of small molecules to proteins. Below are detailed methodologies for two common assays employed in the study of Thalidomide-Cereblon interactions.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Methodology:

-

Sample Preparation: Purified recombinant Cereblon protein is extensively dialyzed against a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). The thalidomide analog is dissolved in the final dialysis buffer to minimize heats of dilution[1].

-

ITC Experiment: The Cereblon solution is loaded into the sample cell of the calorimeter, and the thalidomide analog solution is loaded into the injection syringe. A series of precise injections of the ligand are made into the sample cell while maintaining a constant temperature[1]. The heat change following each injection is recorded.

-

Data Analysis: The heat of dilution, determined by injecting the ligand into buffer alone, is subtracted from the experimental data. The resulting binding isotherm (heat change versus molar ratio of ligand to protein) is fitted to a suitable binding model to extract the thermodynamic parameters[1].

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., a thalidomide analog) to a ligand (e.g., Cereblon) immobilized on a sensor surface in real-time.

Methodology:

-

Immobilization: Recombinant Cereblon protein is immobilized onto a sensor chip surface, commonly via amine coupling[1][9].

-

Binding Analysis: A series of concentrations of the thalidomide analog in a suitable running buffer are flowed over the sensor chip surface. The association of the analyte is monitored in real-time. Subsequently, the surface is washed with running buffer to monitor the dissociation of the analyte[1][9].

-

Data Analysis: The resulting sensorgrams (response units versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon[9].

Experimental Workflow for Binding Affinity Measurement

Cereblon-Mediated Signaling Pathway

The binding of a this compound-based PROTAC to Cereblon initiates a cascade of events leading to the degradation of a specific target protein. The following diagram illustrates this process.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Combined scaffold hopping, molecular screening with dynamic simulation to screen potent CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Dynamics Simulation of Lenalidomide Interaction with CRBN Protein: A target for immunomodulatory Drugs [scielo.org.za]

- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Spectroscopic and Mechanistic Analysis of Thalidomide-5-piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thalidomide-5-piperazine, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for their acquisition, and illustrates the compound's role in the Cereblon-mediated protein degradation pathway.

Chemical Properties and Spectroscopic Data

This compound is a derivative of thalidomide that incorporates a piperazine moiety, making it a versatile linker for conjugation to target protein ligands in PROTAC design. The thalidomide portion of the molecule serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The free piperazine amine allows for further chemical modification. For characterization and synthesis purposes, it is often handled as its hydrochloride salt or with a Boc-protecting group on the piperazine nitrogen.

Table 1: Physicochemical Properties of this compound Hydrochloride and its Boc-protected Precursor.

| Property | This compound Hydrochloride | This compound-Boc |

| Systematic Name | 2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride | tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate[1] |

| Molecular Formula | C₁₇H₁₉ClN₄O₄[2] | C₂₂H₂₆N₄O₆[1][3] |

| Molecular Weight | 378.8 g/mol [2] | 442.5 g/mol [1][3] |

| Appearance | Solid | Light yellow to yellow solid[1] |

| Purity | Typically >95% | Typically >98%[1] |

Table 2: Expected ¹H and ¹³C NMR Spectroscopic Data for this compound-Boc.

Note: Specific peak assignments and coupling constants would be determined from experimental spectra.

| Nucleus | Expected Chemical Shift Ranges (ppm) and Multiplicities |

| ¹H NMR | Aromatic protons (phthalimide ring), protons of the piperidine and piperazine rings, and the tert-butyl protecting group. |

| ¹³C NMR | Carbonyl groups (phthalimide and piperidinedione rings), aromatic carbons, carbons of the piperazine and piperidine rings, and the quaternary and methyl carbons of the Boc group. |

Table 3: Expected Mass Spectrometry Data for this compound and its Boc-protected Precursor.

| Compound | Technique | Expected m/z |

| This compound | ESI-MS | [M+H]⁺ ≈ 343.1 |

| This compound-Boc | ESI-MS | [M+H]⁺ ≈ 443.19[1] |

| This compound-Boc | HRMS | Calculated for C₂₂H₂₇N₄O₆ [M+H]⁺: 443.1929[1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound derivatives.

Synthesis of this compound-Boc

The synthesis of the Boc-protected precursor is typically achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction.[1]

Materials:

-

5-Bromo-thalidomide

-

Boc-piperazine

-

Cesium carbonate (Cs₂CO₃)

-

(±)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Anhydrous Toluene

Procedure:

-

To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).[1]

-

Purge the flask with an inert gas (e.g., argon or nitrogen).[1]

-

Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 equivalents).[1]

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent such as ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Thalidomide-piperazine-Boc as a solid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

-

For ¹³C NMR, a proton-decoupled experiment is typically run with a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Sample Preparation for ESI-MS:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with an appropriate solvent system, typically containing a small amount of acid (e.g., 0.1% formic acid in acetonitrile/water), to a final concentration of 1-10 µM.[4]

Instrumentation and Data Acquisition:

-

Utilize a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.[4]

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular ion.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Role in Cereblon-Mediated Protein Degradation

This compound is a crucial component in the design of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins. The thalidomide moiety of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN). When incorporated into a PROTAC, this allows for the recruitment of a target protein of interest to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: Cereblon-mediated protein degradation pathway initiated by a PROTAC.

The diagram above illustrates the general mechanism of action for a PROTAC utilizing a thalidomide-based ligand. The PROTAC molecule facilitates the formation of a ternary complex between the Cereblon E3 ligase and the target Protein of Interest (POI). This proximity enables the transfer of ubiquitin molecules to the POI, marking it for recognition and degradation by the proteasome.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-(2,6-Dioxopiperidin-3-yl)-5-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride | C17H19ClN4O4 | CID 134562528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thalidomide-piperazine-Boc | C22H26N4O6 | CID 134413912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Thalidomide-5-piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of Thalidomide-5-piperazine. This compound is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).

Core Physical and Chemical Properties

This compound, systematically named 2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)isoindoline-1,3-dione, is typically handled in its hydrochloride salt form for improved stability and solubility. The properties of the free base and its common synthetic precursor, Thalidomide-piperazine-Boc, are also presented for comparison.

| Property | This compound | This compound Hydrochloride | Thalidomide-piperazine-Boc |

| Molecular Formula | C₁₇H₁₈N₄O₄ | C₁₇H₁₉ClN₄O₄[1] | C₂₂H₂₆N₄O₆[2] |

| Molecular Weight | 342.35 g/mol | 378.81 g/mol [1] | 442.5 g/mol [2] |

| Appearance | Solid (predicted) | Solid[1] | Light yellow to yellow solid[3] |

| Melting Point | Not explicitly reported | Not explicitly reported | Not explicitly reported |

| Solubility | Expected to have low aqueous solubility, soluble in DMSO | Soluble in water (with sonication)[4] | Soluble in DMSO and DMF; sparingly soluble in methanol, ethanol, and acetone[3] |

| Purity | >95% (typically achieved after purification) | ≥98% (commercially available)[1] | >98% (commercially available)[3] |

Spectroscopic and Analytical Data

Characterization of this compound and its precursor is crucial for confirming its identity and purity.

| Analysis | Thalidomide-piperazine-Boc | This compound (Predicted/Reported for HCl salt) |

| ¹H NMR | Expected to show characteristic signals for the aromatic protons of the phthalimide ring, the piperidine and piperazine rings, and the tert-butyl protecting group.[3] | The ¹H NMR spectrum would show the disappearance of the tert-butyl signal and potential shifts in the piperazine proton signals upon deprotection and salt formation. |

| ¹³C NMR | Will display distinct resonances for the carbonyl groups of the phthalimide and piperidinedione rings, the aromatic carbons, the carbons of the piperazine and piperidine rings, and the quaternary and methyl carbons of the Boc group.[3] | The ¹³C NMR would show the absence of the Boc group's quaternary and methyl carbon signals. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ ≈ 443.19[3] | [M+H]⁺ ≈ 343.14 (for free base) |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₂H₂₇N₄O₆ [M+H]⁺: 443.1929[3] | Calculated for C₁₇H₁₉N₄O₄ [M+H]⁺: 343.1404 (for free base) |

Experimental Protocols

The synthesis of this compound is a two-step process involving the synthesis of a Boc-protected intermediate followed by deprotection.

Synthesis of Thalidomide-piperazine-Boc via Buchwald-Hartwig Amination

This procedure outlines the palladium-catalyzed cross-coupling of 5-bromo-thalidomide with Boc-piperazine.

Materials:

-

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (5-Bromo-thalidomide)

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Toluene

Procedure:

-

To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).[3]

-

Purge the flask with an inert gas (e.g., argon or nitrogen).[3]

-

Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 equivalents).[3]

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent such as ethyl acetate.[3]

-

Concentrate the filtrate under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Thalidomide-piperazine-Boc as a solid.[3]

Synthesis of this compound via Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

Materials:

-

Thalidomide-piperazine-Boc

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Thalidomide-piperazine-Boc in DCM (e.g., 0.1 M solution).[5]

-

Cool the solution to 0 °C in an ice bath.[5]

-

Slowly add TFA (typically 4-5 equivalents) to the stirred solution.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[5]

-

Monitor the reaction progress by TLC or LC-MS.[5]

-

Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[5]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[5]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected this compound.[5] To obtain the hydrochloride salt, the crude product after TFA removal can be precipitated with an ethereal solution of HCl.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Cereblon-Mediated Protein Degradation Pathway

Caption: Mechanism of Cereblon-mediated protein degradation by a PROTAC.

References

Thalidomide-5-piperazine: A Comprehensive Technical Guide to Safety and Handling for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-5-piperazine, a key building block in the development of targeted protein degraders. This document outlines the compound's chemical and physical properties, detailed safety and handling guidelines, experimental protocols for its application, and an overview of its mechanism of action. The information presented herein is intended to ensure the safe and effective use of this compound in a laboratory setting.

Compound Overview

This compound is a derivative of thalidomide, a compound infamously known for its teratogenic effects but later repurposed for the treatment of various cancers and inflammatory diseases.[1] In modern drug discovery, thalidomide and its analogs have gained prominence as ligands for the E3 ubiquitin ligase Cereblon (CRBN).[2] this compound serves as a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[3][4] The piperazine moiety provides a versatile attachment point for a linker connected to a ligand for a protein of interest.[3]

Chemical and Physical Properties

Quantitative data for this compound and its common derivatives are summarized below. These values are essential for experimental design and safety considerations.

| Property | This compound | Thalidomide-piperazine-Boc | This compound HCl |

| Molecular Formula | C₁₇H₁₈N₄O₄ | C₂₂H₂₆N₄O₆[5] | C₁₇H₁₈N₄O₄ · HCl[6] |

| Molecular Weight | 342.35 g/mol [7] | 442.5 g/mol [5] | 378.81 g/mol [6] |

| CAS Number | 2154342-61-5[7] | 2222114-64-7[5] | 2228029-82-9[6] |

| Appearance | Solid | Light yellow to yellow solid | Solid[6] |

| Purity | Typically >98% | Typically >98% | >98%[6] |

| Solubility | Soluble in DMSO | Soluble in DMSO | Soluble in H₂O and DMSO[8] |

| Storage | Room temperature for short term, -20°C for long term[1][7] | -20°C[9] | Inert atmosphere, room temperature[6] |

Safety and Handling Guidelines

Due to the potent teratogenic nature of the thalidomide scaffold, stringent safety protocols are mandatory when handling this compound and its derivatives.[10]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure through skin contact, inhalation, or ingestion.

| PPE Component | Specification | Rationale |

| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and allows for safe removal of the outer layer in case of contamination. |

| Lab Coat | Disposable, back-closing, with knit cuffs. | Provides full-body coverage and prevents contamination of personal clothing. |

| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from dust particles and accidental splashes. |

| Respiratory Protection | N95 respirator at a minimum; a powered air-purifying respirator (PAPR) is recommended for handling larger quantities or when dust generation is possible. | Prevents inhalation of airborne particles of the compound. |

| Shoe Covers | Disposable, slip-resistant. | Prevents the tracking of contaminants outside the laboratory. |

Engineering Controls and Work Practices

-

Containment: All handling of powdered this compound must be conducted in a certified chemical fume hood, a glove box, or a biological safety cabinet to minimize inhalation exposure.

-

Weighing and Aliquoting: Perform all weighing and aliquoting of the solid compound within a containment unit. Use dedicated, labeled equipment.

-

Spill Management: In case of a spill, evacuate the area and ensure it is well-ventilated.[10] Cover the spill with an inert absorbent material.[10] Collect the material into a sealed, labeled container for hazardous waste disposal.[10] Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water.[10]

-

Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound. A typical procedure involves an alcohol scrub followed by a detergent wash and a final rinse with purified water.

-

Waste Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[10]

Experimental Protocols

This compound is a versatile building block for the synthesis of PROTACs. The following protocols provide a general framework for its use.

Synthesis of a PROTAC via Amide Coupling

This protocol outlines the coupling of this compound to a target protein ligand containing a carboxylic acid.

Materials:

-

This compound

-

Target protein ligand with a terminal carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Reverse-phase High-Performance Liquid Chromatography (HPLC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Reaction Setup: In a clean, dry vial, dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF. Add EDC (1.5 equivalents) and HOBt (1.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[11]

-

Coupling Reaction: In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF. Add DIPEA (3.0 equivalents) to the this compound solution. Add this solution dropwise to the activated target protein ligand solution. Stir the reaction mixture at room temperature for 12-24 hours.[11]

-

Work-up and Purification: Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Western Blotting for Target Protein Degradation

This assay is used to quantify the degradation of the target protein induced by the synthesized PROTAC.[12]

Materials:

-

Cell line expressing the protein of interest

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the target protein

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).[11]

-

Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer.[12] Incubate on ice and then centrifuge to collect the supernatant containing the protein lysate.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]

-

SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel.[12] Transfer the separated proteins to a membrane.[12]

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.[12] Repeat the process for the loading control antibody.[12]

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12] Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.[12]

Mechanism of Action and Signaling Pathway

PROTACs synthesized from this compound function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase.[13] This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[13]

References

- 1. Thalidomide-5'-piperazine, HCl salt, 2228029-82-9 | BroadPharm [broadpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 5. Thalidomide-piperazine-Boc | C22H26N4O6 | CID 134413912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thalidomide-piperazine HCl | 2228029-82-9 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Thalidomide-Piperazine 5-fluoride|T39696|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Thalidomide-5-piperazine CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-5-piperazine, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical identity, synthesis, and biological function, with a focus on its role as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).

Chemical Identifiers and Properties

This compound is a derivative of thalidomide, featuring a piperazine moiety at the 5-position of the phthalimide ring. This modification provides a crucial attachment point for linkers in the synthesis of PROTACs. While several related compounds exist, the parent molecule, this compound, is identified by the chemical identifiers listed below. Data for the closely related Boc-protected intermediate and the hydrochloride salt are also provided for comparison.

| Identifier | This compound | Thalidomide-piperazine-Boc | Thalidomide-5'-piperazine HCl salt |

| CAS Number | 2154342-61-5[1] | 2222114-64-7[2] | 2228029-82-9[3] |

| Molecular Formula | C₁₇H₁₈N₄O₄ | C₂₂H₂₆N₄O₆[1][2] | C₁₇H₁₈N₄O₄[3] |

| Molecular Weight | 342.35 g/mol | 442.5 g/mol [1][2] | 342.4 g/mol [3] |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)isoindoline-1,3-dione | tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate[2] | 2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride |

| Appearance | - | Light yellow to yellow solid[2] | - |

| Purity | >95% (typical) | >98% (typical)[2] | - |

| Storage | Store at -20°C[3] | Store at -20°C or -80°C[4] | Store at -20°C[3] |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process involving an initial palladium-catalyzed Buchwald-Hartwig amination to form the Boc-protected intermediate, followed by deprotection of the piperazine moiety.

Synthesis of tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate (Thalidomide-piperazine-Boc)

This procedure is adapted from the synthesis of similar compounds and utilizes a Buchwald-Hartwig cross-coupling reaction.[2]

Materials:

-

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (5-Bromo-thalidomide)

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Toluene

Procedure:

-

To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).[2]

-

Purge the flask with an inert gas (e.g., argon or nitrogen).[2]

-

Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 equivalents).[2]

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent such as ethyl acetate.[2]

-

Concentrate the filtrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Thalidomide-piperazine-Boc as a solid.[2]

Deprotection to Yield this compound

Materials:

-

Thalidomide-piperazine-Boc

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve Thalidomide-piperazine-Boc in dichloromethane.

-

Add an excess of trifluoroacetic acid to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting residue can be purified by a suitable method, such as precipitation or chromatography, to yield this compound.

Analytical Data (Expected)

| Technique | Expected Data for Thalidomide-piperazine-Boc | Expected Changes for this compound |

| ¹H NMR | Characteristic signals for the aromatic protons of the phthalimide ring, the piperidine and piperazine rings, and a prominent singlet for the tert-butyl protecting group.[2] | Disappearance of the singlet corresponding to the tert-butyl group. Potential shifts in the signals of the piperazine protons. |

| ¹³C NMR | Distinct resonances for the carbonyl groups of the phthalimide and piperidinedione rings, the aromatic carbons, the carbons of the piperazine and piperidine rings, and the quaternary and methyl carbons of the Boc group.[2] | Disappearance of the signals for the quaternary and methyl carbons of the Boc group. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ ≈ 443.19[2] | [M+H]⁺ ≈ 343.14 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₂H₂₇N₄O₆ [M+H]⁺: 443.1929[2] | Calculated for C₁₇H₁₉N₄O₅ [M+H]⁺: 343.1406 |

Biological Function and Mechanism of Action

This compound functions as a Cereblon (CRBN) E3 ligase ligand. CRBN is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5] By binding to CRBN, this compound can be incorporated into PROTACs to recruit this E3 ligase to a specific protein of interest (POI) for degradation.

The mechanism of action for a PROTAC utilizing a thalidomide-based ligand is as follows:

-

The PROTAC, a heterobifunctional molecule, simultaneously binds to the POI and CRBN.

-

This binding induces the formation of a ternary complex between the POI, the PROTAC, and the CRL4^CRBN^ E3 ligase.

-

The close proximity facilitated by the ternary complex allows for the transfer of ubiquitin from an E2-conjugating enzyme to the POI.

-

The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound or PROTACs derived from it.

TR-FRET CRBN Binding Assay

This assay quantifies the binding affinity of a compound to CRBN in a competitive format.[5]

Principle: The assay measures the displacement of a fluorescently labeled thalidomide analog (tracer) from a tagged CRBN protein by the test compound. A terbium (Tb)-labeled antibody binds to the tagged CRBN protein, and when a fluorescent tracer binds to CRBN, excitation of the terbium donor leads to fluorescence resonance energy transfer (FRET) to the acceptor. Unlabeled test compounds compete with the tracer, leading to a decrease in the FRET signal.[6]

Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound).

-

Dispense the compound dilutions into a low-volume 384-well plate.[6]

-

Add a pre-mixed solution of GST-tagged CRBN protein and a fluorescently labeled thalidomide derivative (tracer).[6]

-

Add a pre-mixed solution of the Tb-labeled anti-GST antibody.[6]

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[5]

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).[6]

-

Calculate the ratio of the acceptor to donor fluorescence and plot the values against the compound concentration to determine the IC₅₀.

Caption: Workflow for a TR-FRET CRBN binding assay.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC derived from this compound.[7]

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC and controls (e.g., DMSO as a vehicle control) for a desired time period (e.g., 4, 8, 16, 24 hours).[8]

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Denature the proteins by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. Separate the proteins by size on an SDS-PAGE gel.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[8]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

-

Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation.[7]

Caption: Experimental workflow for Western blot analysis.

References

- 1. Thalidomide-piperazine-Boc | C22H26N4O6 | CID 134413912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Thalidomide-5'-piperazine, HCl salt, 2228029-82-9 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Thalidomide-5-piperazine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Thalidomide-5-piperazine, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the properties of commercially available this compound and its derivatives, experimental protocols for its use, and the underlying biological pathways.

Introduction to this compound in PROTAC Technology

Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established immunomodulatory drugs (IMiDs) that have been repurposed as E3 ubiquitin ligase ligands in the field of targeted protein degradation. These molecules function by binding to the Cereblon (CRBN) substrate receptor of the CUL4A-DDB1-ROC1-CRBN E3 ubiquitin ligase complex. This binding event is harnessed in PROTAC technology, where a thalidomide-based ligand is connected via a chemical linker to a ligand for a target protein of interest (POI). The resulting heterobifunctional molecule forms a ternary complex between the E3 ligase and the POI, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound serves as a versatile intermediate in the synthesis of these PROTACs. The piperazine moiety provides a readily functionalizable handle for the attachment of various linkers and POI ligands. This guide will focus on the practical aspects of utilizing this compound in the research and development of novel protein degraders.

Commercial Availability and Properties

A variety of commercial suppliers offer this compound and its derivatives for research purposes. The following tables summarize the key quantitative data for these compounds, facilitating comparison and selection for specific experimental needs.

Table 1: Specifications of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| CAS Number | 2154342-61-5 | 2228029-82-9 |

| Molecular Formula | C₁₇H₁₈N₄O₄ | C₁₇H₁₉ClN₄O₄[1] |

| Molecular Weight | 342.4 g/mol [2] | 378.81 g/mol [1] |

| Purity | Typically >95% | Typically >98% |

| Appearance | Solid | Light yellow to green yellow solid |

| Storage Conditions | Room temperature or refrigerated[3] | 4°C, sealed storage, away from moisture[1] |

| Solubility | Soluble in DMSO and DMF. Sparingly soluble in acetone, methanol, and boiling ethanol.[4] | H₂O: 33.33 mg/mL (87.99 mM; requires sonication)[1] |

Table 2: Specifications of Thalidomide-piperazine-Boc (Precursor)

| Property | Value |

| Systematic Name | tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate[5] |

| CAS Number | 2222114-64-7[5] |

| Molecular Formula | C₂₂H₂₆N₄O₆[5] |

| Molecular Weight | 442.5 g/mol [5] |

| Purity | Typically >98%[5] |

| Appearance | Light yellow to yellow solid[5] |

| Storage Conditions | -20°C |

Signaling Pathway and Mechanism of Action

The primary mechanism of action of thalidomide-based PROTACs involves the recruitment of the Cereblon E3 ubiquitin ligase to a target protein, leading to its degradation. The signaling pathway is depicted below.

Caption: Cereblon-mediated protein degradation pathway induced by a PROTAC.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound from its Boc-protected precursor and its subsequent conjugation to a target protein ligand to form a PROTAC.

Synthesis of this compound via Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from Thalidomide-piperazine-Boc.

Materials:

-

Thalidomide-piperazine-Boc

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis (round-bottom flask, stir bar, etc.)

-

Ice bath

Procedure:

-

Dissolve Thalidomide-piperazine-Boc in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a stir bar.[6]

-

Cool the solution to 0°C in an ice bath.[6]

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution (typically 4-5 equivalents).[6]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[6]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[6]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[6]

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

PROTAC Synthesis via Amide Coupling

This protocol outlines the conjugation of the deprotected this compound to a target protein ligand containing a carboxylic acid functional group.

Materials:

-

Deprotected this compound (from the previous step)

-

Protein of Interest (POI) ligand with a terminal carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a clean, dry reaction vial under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

-

Add EDC (1.5 equivalents) and HOBt (1.5 equivalents) to the solution to activate the carboxylic acid.[2]

-

Stir the mixture at room temperature for 15-30 minutes.[2]

-

In a separate vial, dissolve the deprotected this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the this compound solution.[2]

-

Add the this compound solution dropwise to the activated POI ligand solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the crude PROTAC can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC).

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for PROTAC assembly and subsequent evaluation.

Conclusion